3-(2-(3-Bromophenoxy)ethoxy)azetidine
CAS No.:
Cat. No.: VC18260532
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO2 |
|---|---|
| Molecular Weight | 272.14 g/mol |
| IUPAC Name | 3-[2-(3-bromophenoxy)ethoxy]azetidine |
| Standard InChI | InChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2 |
| Standard InChI Key | JEAHKHNMAUHJRV-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CN1)OCCOC2=CC(=CC=C2)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
3-(2-(3-Bromophenoxy)ethoxy)azetidine consists of an azetidine ring (a four-membered secondary amine) functionalized at the C3 position with a 2-(3-bromophenoxy)ethoxy group. The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, making the compound amenable to further cross-coupling reactions .
Table 1: Key Structural and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 3-[2-(3-bromophenoxy)ethoxy]azetidine |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| CAS Registry Number | 1343908-70-2 |
| SMILES | C1C(CN1)OCCOC2=CC(=CC=C2)Br |
| InChI Key | JEAHKHNMAUHJRV-UHFFFAOYSA-N |
The stereochemistry of the azetidine ring remains undefined in available literature, though synthetic methods for analogous compounds often exploit stereospecific C–H functionalization .
Physicochemical Properties
Stability and Reactivity
The compound’s stability is influenced by:
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Azetidine Ring Strain: The four-membered ring’s inherent angle strain (~90°) increases susceptibility to ring-opening reactions under acidic or nucleophilic conditions .
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Bromine Electrophilicity: The para-bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling diversification of the phenyl moiety .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Description |
|---|---|
| LogP (Octanol-Water) | ~2.3 (estimated via PubChem) |
| Water Solubility | Low (<1 mg/mL at 25°C) |
| Melting Point | Not reported |
| Stability | Sensitive to strong acids/bases |
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s bromophenyl group serves as a handle for diversification:
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Cross-Coupling: Pd-mediated reactions can replace bromine with aryl, vinyl, or alkyl groups.
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Peptidomimetics: Azetidines are used as proline analogs to modulate peptide conformation .
Future Directions
Research Opportunities
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Activity Screening: Evaluate efficacy against malaria, bacterial pathogens, or cancer cell lines.
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Synthetic Optimization: Develop enantioselective routes to access stereoisomers for SAR studies.
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Prodrug Design: Mask the secondary amine with bioreversible groups to enhance bioavailability.
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